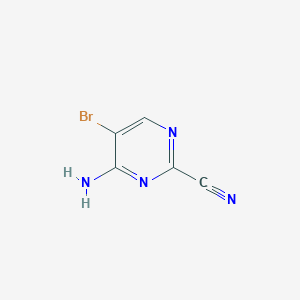

4-Amino-5-bromopyrimidine-2-carbonitrile

Description

Properties

IUPAC Name |

4-amino-5-bromopyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-3-2-9-4(1-7)10-5(3)8/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGUNXTFKHSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680968 | |

| Record name | 4-Amino-5-bromopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059174-68-3 | |

| Record name | 4-Amino-5-bromopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromopyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-bromopyrimidine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a "privileged scaffold," appearing in a vast array of biologically active molecules, including anticancer and antiviral agents.[1][2][3] The strategic placement of an amino group, a bromine atom, and a nitrile moiety provides multiple reactive handles for synthetic diversification, making it a valuable building block for drug discovery. This guide provides a comprehensive, in-depth structural analysis of this compound, detailing the application of modern spectroscopic and analytical techniques. While direct experimental data for this specific isomer is not extensively published, this paper synthesizes predictive analyses based on foundational chemical principles and comparative data from closely related analogs to offer a robust characterization framework.

Introduction: The Significance of a Versatile Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[3] This inherent biocompatibility has made pyrimidine derivatives a focal point of pharmaceutical research for decades, leading to numerous approved drugs.[4] 4-Amino-5-bromopyrimidine-2-carbonitrile emerges as a particularly strategic starting material. Its substituents are not merely decorative; they are key functional groups that dictate its chemical reactivity and potential applications:

-

4-Amino Group: Acts as a hydrogen bond donor and a nucleophilic site.

-

5-Bromo Group: Serves as a key site for modifications, particularly through metal-catalyzed cross-coupling reactions, and can influence the electronic properties of the ring.

-

2-Carbonitrile Group: A versatile functional group that can be hydrolyzed, reduced, or used in cycloaddition reactions. It is also a strong electron-withdrawing group, significantly impacting the ring's chemistry.

Understanding the precise structure of this molecule is paramount for its effective use. This guide explains the causality behind choosing specific analytical methods and details the protocols required for a rigorous and self-validating structural confirmation.

Physicochemical & Predicted Properties

A summary of the core physical and chemical properties of 4-Amino-5-bromopyrimidine-2-carbonitrile is essential for its handling and use in synthesis. The data presented below is based on computational predictions and data from its close structural isomer, 4-Amino-2-bromopyrimidine-5-carbonitrile (CAS 94741-70-5).[5][6]

| Property | Predicted Value / Observation | Source / Rationale |

| Molecular Formula | C₅H₃BrN₄ | Based on chemical structure. |

| Molecular Weight | 199.01 g/mol | Calculated from the molecular formula. |

| CAS Number | 1059174-68-3 | Guidechem database entry.[7] |

| Appearance | Predicted to be a solid | Typical for small, functionalized heterocyclic molecules. |

| Melting Point | >250 °C (decomposes) | High melting point is expected due to planarity and potential for intermolecular hydrogen bonding. The 2-bromo isomer melts at 254 °C (dec.).[5] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | Predicted based on the polar functional groups and aromatic core. |

Synthetic Strategy Overview

The synthesis of highly substituted pyrimidines often involves the condensation of a three-carbon component with an amidine-containing species. One plausible route to 4-Amino-5-bromopyrimidine-2-carbonitrile could involve the cyclization of a suitably functionalized precursor, followed by bromination. The bromination of pyrimidine rings, particularly at the C-5 position, is a well-established transformation.[8]

Core Structural Elucidation Methodologies

A multi-technique approach is essential for the unambiguous structural confirmation of 4-Amino-5-bromopyrimidine-2-carbonitrile. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: The pyrimidine ring is an electron-deficient system, which causes protons and carbons attached to it to be "deshielded" and appear at a higher chemical shift (downfield) compared to analogous benzene systems. The specific substitution pattern creates a unique electronic environment for each atom, resulting in a predictable and diagnostic spectral fingerprint.

Predicted ¹H NMR Spectrum (in DMSO-d₆): The structure has only one proton on the pyrimidine ring (at C6) and two protons on the amino group.

-

H6 Proton: A sharp singlet is expected. Its chemical shift will be significantly downfield (> 8.0 ppm) due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent nitrile and bromo substituents.

-

-NH₂ Protons: A broad singlet is anticipated in the range of 7.0-8.0 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has five distinct carbon environments.

-

C2 (attached to -CN): This quaternary carbon will likely appear around 150-160 ppm.

-

C4 (attached to -NH₂): The amino group is electron-donating, shielding this carbon. Expected shift: ~160 ppm.

-

C5 (attached to -Br): The carbon directly bonded to bromine is expected to be significantly shielded compared to other ring carbons, likely appearing in the 90-100 ppm range.

-

C6 (attached to -H): This carbon will be found in the aromatic region, typically around 160-165 ppm.

-

-CN (Nitrile Carbon): The nitrile carbon itself will have a characteristic chemical shift around 115-120 ppm.

| Predicted NMR Data Summary (DMSO-d₆) | |

| ¹H NMR | δ (ppm) |

| H6 (s, 1H) | 8.2 - 8.6 |

| -NH₂ (br s, 2H) | 7.0 - 8.0 |

| ¹³C NMR | δ (ppm) |

| C2 | 150 - 160 |

| C4 | ~160 |

| C5 | 90 - 100 |

| C6 | 160 - 165 |

| C≡N | 115 - 120 |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Use a standard single-pulse experiment. Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

¹³C Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C and the presence of quaternary carbons, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[9]

Expertise & Rationale: Each functional group (N-H, C≡N, C-Br, C=N) absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. The presence of sharp, distinct peaks in specific regions of the spectrum provides definitive evidence for these groups. For a primary amine (-NH₂), two distinct N-H stretching bands are a key diagnostic feature.[10]

Predicted FT-IR Absorption Bands (KBr Pellet):

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3200 - 3100 | Aromatic C-H Stretch | Pyrimidine Ring | Weak |

| 2230 - 2210 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1670 - 1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium-Strong |

| ~600 | C-Br Stretch | Bromo-aromatic | Medium |

Protocol: KBr Pellet Method for FT-IR

-

Drying: Dry both the sample and infrared-grade potassium bromide (KBr) in an oven at 110°C for 2-4 hours to remove moisture. Cool in a desiccator.

-

Grinding: Place ~1-2 mg of the sample and ~100-150 mg of dry KBr into an agate mortar. Grind thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the exact molecular weight and the fragmentation pattern, which acts like a molecular fingerprint.

Expertise & Rationale: The most critical diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (M and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in the ion.[12]

Predicted Fragmentation Pathway (Electron Ionization - EI): Under hard ionization techniques like EI, the molecular ion will fragment in predictable ways.[13] Common fragmentation pathways for substituted pyrimidines involve the loss of small, stable neutral molecules or radicals.[11][14]

Protocol: Electrospray Ionization (ESI-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The amino group is readily protonated.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120-150 °C.

-

Data Acquisition: Acquire full scan data in a mass range that includes the expected protonated molecule [M+H]⁺ (m/z 199/201).

-

-

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ isotopic peaks (m/z 199 and 201) as the precursor ions and applying collision energy to induce fragmentation.

X-ray Crystallography

While other methods infer connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[15]

Expertise & Rationale: This technique is the gold standard for structural determination. It allows for the precise measurement of bond lengths, bond angles, and torsional angles. For 4-Amino-5-bromopyrimidine-2-carbonitrile, it would definitively confirm the substitution pattern and reveal details about the planarity of the molecule. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitrile or ring nitrogens of a neighboring molecule, which dictates the crystal packing and influences physical properties like melting point and solubility.[16]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Prerequisite): The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion using a solvent/anti-solvent system (e.g., dissolving the compound in DMSO and allowing diethyl ether vapor to slowly diffuse in).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.

Conclusion and Application in Drug Development

The structural analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile requires a synergistic application of NMR, FT-IR, and Mass Spectrometry, with X-ray crystallography serving as the ultimate confirmation. The predictive data and protocols outlined in this guide provide a robust framework for its unequivocal identification.

The validated structure confirms its utility as a versatile intermediate. The amino and nitrile groups provide sites for building molecular complexity, while the bromine atom is a powerful handle for introducing diversity via modern synthetic methods like Suzuki and Buchwald-Hartwig couplings. This positions 4-Amino-5-bromopyrimidine-2-carbonitrile as a valuable starting material for creating libraries of novel compounds in the quest for new and more effective therapeutics.[3][17]

References

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

Singh, K., Singh, K., & Balzarini, J. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2946-2950. [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2018). Journal of Molecular Structure. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(10), 3063. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research. [Link]

-

Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. (2018). International Journal of Scientific Research and Engineering Development. [Link]

-

Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). Heterocycles, 51(11), 2723-2728. [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

4-Aminopyrimidine. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

4-Amino-2-bromopyrimidine-5-carbonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry, 56(3), 965-979. [Link]

-

X-ray crystal structures of isothiazolo[4,3-d]pyrimidine analogues. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2-Aminopyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

4-Amino-2-Bromopyrimidine-5-Carbonitrile. (n.d.). American Elements. Retrieved January 20, 2026, from [Link]

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2023). Journal of the American Chemical Society, 145(31), 17436-17443. [Link]

-

Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012). Tetrahedron Letters, 53(26), 3323-3326. [Link]

-

(79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009). Magnetic Resonance in Chemistry, 47(4), 342-347. [Link]

- Process for bromination of pyrimidine. (1976).

-

(Br) Bromine NMR. (n.d.). University of Ottawa. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

- A kind of preparation method of 2-amino-4-bromopyrimidine. (2019).

-

Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]

-

4-amino-5-bromo-2-chloropyrimidine (C4H3BrClN3). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [amp.chemicalbook.com]

- 6. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 9. ijirset.com [ijirset.com]

- 10. ijsred.com [ijsred.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. article.sapub.org [article.sapub.org]

- 15. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Amino-5-bromopyrimidine-2-carbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-5-bromopyrimidine-2-carbonitrile (CAS No. 1059174-68-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation and provides detailed experimental protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction

4-Amino-5-bromopyrimidine-2-carbonitrile is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. The presence of a bromine atom, an amino group, and a nitrile function on the pyrimidine core imparts a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a foundational reference for its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-Amino-5-bromopyrimidine-2-carbonitrile, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyrimidine ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signal from the amino protons and the lone aromatic proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 | Singlet | 1H | H6 |

| ~ 7.5 | Broad Singlet | 2H | -NH₂ |

Expert Insights: The exact chemical shift of the amino protons can be highly variable and is dependent on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, meaning their signal will disappear upon the addition of a small amount of D₂O to the NMR sample, a key confirmatory test. The proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the deshielding effects of the electronegative nitrogen atoms in the pyrimidine ring and the adjacent cyano group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C4-NH₂ |

| ~ 158 | C2-CN |

| ~ 155 | C6 |

| ~ 117 | C≡N |

| ~ 95 | C5-Br |

Expert Insights: The chemical shifts of the pyrimidine ring carbons are influenced by the substituents. The carbon bearing the amino group (C4) and the carbon with the nitrile group (C2) are expected to be significantly downfield. The carbon attached to the bromine atom (C5) will be shifted upfield due to the "heavy atom effect." The nitrile carbon (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. It's worth noting that primary amines substituted at the 4-position of a pyrimidine ring can sometimes exhibit room-temperature line broadening effects in both ¹H and ¹³C NMR spectra due to the presence of rotamers.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR Spectroscopy.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-5-bromopyrimidine-2-carbonitrile and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following the ¹H acquisition, acquire the ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Amino-5-bromopyrimidine-2-carbonitrile will be characterized by absorptions corresponding to the N-H, C≡N, and C-Br bonds, as well as the pyrimidine ring vibrations.

Predicted IR Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) | Medium - Strong |

| 2240 - 2220 | C≡N Stretching | Nitrile | Strong, Sharp |

| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium - Strong |

| 700 - 600 | C-Br Stretching | Bromo-aromatic | Medium - Strong |

Expert Insights: The primary amine will exhibit two distinct N-H stretching bands, which is a hallmark of this functional group.[2][3] The nitrile stretch is expected to be a strong and sharp peak in a relatively clean region of the spectrum, making it an excellent diagnostic band.[4][5] The position of this band for aromatic nitriles is typically at a lower wavenumber compared to saturated nitriles due to conjugation.[4] The C-Br stretching vibration is found in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

Workflow for KBr Pellet Preparation and IR Analysis

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

Detailed Steps:

-

Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of 4-Amino-5-bromopyrimidine-2-carbonitrile with approximately 100 mg of dry, IR-grade potassium bromide (KBr).

-

Pellet Formation: Transfer the finely ground mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 198/200 | Molecular ion peak ([M]⁺) |

| 171/173 | Loss of HCN |

| 119 | Loss of Br |

| 92 | Loss of Br and HCN |

Expert Insights: Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule. The fragmentation pattern will likely involve the loss of small, stable neutral molecules such as HCN from the nitrile group and the pyrimidine ring, as well as the loss of the bromine radical.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for the analysis of relatively small, volatile organic molecules.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry.

Detailed Steps:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer, for example, using a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam in the ion source, causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions against their m/z ratio. The resulting spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic characterization of 4-Amino-5-bromopyrimidine-2-carbonitrile is a critical step in its application in research and development. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, grounded in established spectroscopic principles. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this important chemical entity.

References

-

CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

-

PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile

Introduction: The Significance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of enzyme inhibitors, receptor antagonists, and other biologically active molecules. Among the vast family of pyrimidine derivatives, 4-amino-5-bromopyrimidine-2-carbonitrile stands out as a key intermediate in the synthesis of a variety of pharmacologically relevant compounds. The strategic placement of the amino, bromo, and cyano functionalities on the pyrimidine ring provides multiple reaction handles for further molecular elaboration, making it a valuable building block for drug development professionals. This guide provides a comprehensive overview of the viable synthetic routes to this important intermediate, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Strategic Approaches to the Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile

The synthesis of 4-amino-5-bromopyrimidine-2-carbonitrile can be approached through two primary strategic disconnections. The first involves the initial construction of the pyrimidine ring followed by subsequent functionalization, specifically bromination. The second, more convergent approach, entails a multi-component reaction where the key structural elements, including the bromine atom, are introduced in a single synthetic operation. After a thorough review of the available literature, a two-step approach commencing with the synthesis of a 4-aminopyrimidine-2-carbonitrile precursor followed by selective bromination has been identified as the most robust and well-documented strategy.

A convergent one-pot synthesis utilizing bromomalononitrile as a starting material is theoretically plausible. However, the electrophilic nature of the bromine in bromomalononitrile could lead to undesired side reactions with the nucleophilic guanidine, potentially complicating the reaction outcome. Therefore, the sequential approach offers better control and predictability.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 4-amino-5-bromopyrimidine-2-carbonitrile.

Part 1: Synthesis of the Precursor - 4-Aminopyrimidine-2-carbonitrile

The initial and crucial step in this synthetic sequence is the construction of the 4-aminopyrimidine-2-carbonitrile core. This is efficiently achieved through a condensation reaction between guanidine and a suitable three-carbon synthon. A well-established method involves the reaction of guanidine with a derivative of malononitrile.[1]

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a well-understood condensation-cyclization mechanism. Initially, malononitrile reacts with triethyl orthoformate to form an electrophilic intermediate, 2-cyano-3-ethoxyacrylonitrile. Guanidine, a strong nucleophile, then attacks this intermediate. The subsequent intramolecular cyclization, followed by the elimination of ethanol and tautomerization, leads to the formation of the aromatic 4-aminopyrimidine-2-carbonitrile.

Caption: Mechanism for the synthesis of 4-aminopyrimidine-2-carbonitrile.

Experimental Protocol: Synthesis of 4-Aminopyrimidine-2-carbonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Guanidine Hydrochloride | 95.53 | 10.0 | 0.105 |

| Sodium Ethoxide | 68.05 | 7.14 | 0.105 |

| Malononitrile | 66.06 | 6.94 | 0.105 |

| Triethyl Orthoformate | 148.20 | 15.56 | 0.105 |

| Ethanol (absolute) | 46.07 | 150 mL | - |

Procedure:

-

Preparation of Guanidine Free Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride (10.0 g, 0.105 mol) in absolute ethanol (50 mL). In a separate beaker, dissolve sodium ethoxide (7.14 g, 0.105 mol) in absolute ethanol (50 mL). Slowly add the sodium ethoxide solution to the guanidine hydrochloride solution with stirring. A white precipitate of sodium chloride will form. Stir the mixture at room temperature for 30 minutes.

-

Filtration: Filter the mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of absolute ethanol (2 x 10 mL). The filtrate contains the guanidine free base in ethanol.

-

Reaction Setup: To the ethanolic solution of guanidine, add malononitrile (6.94 g, 0.105 mol) and triethyl orthoformate (15.56 g, 0.105 mol).

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure 4-aminopyrimidine-2-carbonitrile as a solid.

Part 2: Selective Bromination of 4-Aminopyrimidine-2-carbonitrile

With the precursor in hand, the next step is the regioselective introduction of a bromine atom at the 5-position of the pyrimidine ring. The amino group at the 4-position is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of the pyrimidine ring, the 5-position is electronically analogous to the ortho and para positions of a benzene ring, making it susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[2][3][4]

Reaction Mechanism

The bromination of 4-aminopyrimidine-2-carbonitrile with NBS proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density at the 5-position of the pyrimidine ring, making it nucleophilic. NBS serves as a source of electrophilic bromine, which is attacked by the electron-rich pyrimidine ring to form a sigma complex (a carbocation intermediate). Subsequent deprotonation of this intermediate by a weak base (such as the solvent or succinimide anion) restores the aromaticity of the ring and yields the final product, 4-amino-5-bromopyrimidine-2-carbonitrile.

Caption: Mechanism for the bromination of 4-aminopyrimidine-2-carbonitrile.

Experimental Protocol: Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 4-Aminopyrimidine-2-carbonitrile | 120.11 | 5.0 | 0.0416 |

| N-Bromosuccinimide (NBS) | 177.98 | 7.41 | 0.0416 |

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve 4-aminopyrimidine-2-carbonitrile (5.0 g, 0.0416 mol) in acetonitrile (100 mL).

-

Addition of NBS: To the stirred solution, add N-bromosuccinimide (7.41 g, 0.0416 mol) portion-wise over 15-20 minutes at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be carried out in the dark to prevent radical side reactions. Monitor the reaction progress by TLC.

-

Work-up: Upon completion of the reaction, a precipitate of the product may have formed. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purification: Wash the collected solid with water to remove succinimide and any remaining starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-5-bromopyrimidine-2-carbonitrile as a solid.

Conclusion

The two-step synthetic route presented in this guide, commencing with the condensation of guanidine and a malononitrile derivative to form 4-aminopyrimidine-2-carbonitrile, followed by selective bromination with N-bromosuccinimide, provides a reliable and efficient pathway to the target molecule. This methodology is well-supported by established chemical principles and offers good control over the reaction outcomes. The resulting 4-amino-5-bromopyrimidine-2-carbonitrile is a versatile intermediate, primed for further elaboration in the pursuit of novel therapeutic agents. Researchers and drug development professionals can confidently employ this guide as a foundational resource for the synthesis of this important building block.

References

-

Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,... | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available from: [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available from: [Link]

-

A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. ResearchGate. Available from: [Link]

-

Synthesis of 2-Cyanopyrimidines. MDPI. Available from: [Link]

-

Preparation method for 2-cyano-5-bromopyridine. Patsnap. Available from: [Link]

-

bromomalononitrile. Organic Syntheses. Available from: [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]

-

An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC. Available from: [Link]

-

Aromatic aldehyde, Malononitrile and guanidine hydrochloride for the synthesis of (4a-e) [a]. ResearchGate. Available from: [Link]

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. Available from: [Link]

-

Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed. Available from: [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Available from: [Link]

-

Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. Available from: [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Available from: [Link]

-

Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ?. ResearchGate. Available from: [Link]

-

Allylic Bromination Using NBS. YouTube. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

An In-Depth Technical Guide to the Reaction Mechanism for 4-Amino-5-bromopyrimidine-2-carbonitrile Formation

Abstract

4-Amino-5-bromopyrimidine-2-carbonitrile is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of complex therapeutic agents. A profound understanding of its formation mechanism is crucial for process optimization, impurity profiling, and the rational design of novel synthetic routes. This guide provides a detailed examination of the predominant synthetic pathway, elucidating the underlying principles that govern each transformation. We will explore the strategic functionalization of the pyrimidine core, focusing on the introduction of the amino, bromo, and cyano moieties. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive mechanistic and practical understanding of this key synthetic process.

Introduction: Strategic Importance of the Aminobromopyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its nitrogen atoms provide hydrogen bonding capabilities, while the aromatic system allows for diverse substitutions to modulate physicochemical properties and biological activity. The specific substitution pattern of 4-amino-5-bromopyrimidine-2-carbonitrile offers three distinct points for diversification: the amino group at C4, the reactive bromine at C5, and the cyano group at C2. This trifunctional arrangement makes it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

A robust and well-understood synthesis is therefore paramount. The pathway detailed herein proceeds through a logical sequence of functional group introductions onto a pre-formed pyrimidine ring, a common and effective strategy in heterocyclic chemistry[1]. This guide will dissect a plausible and widely applicable synthetic route, beginning with the formation of a key precursor, 4-amino-2-chloropyrimidine.

Proposed Reaction Pathway and Mechanistic Dissection

The formation of 4-Amino-5-bromopyrimidine-2-carbonitrile can be logically approached in three main stages:

-

Synthesis of the Precursor: Formation of 4-Amino-2-chloropyrimidine.

-

Cyanation: Introduction of the carbonitrile group via nucleophilic substitution.

-

Bromination: Electrophilic bromination of the activated pyrimidine ring.

This sequence is strategically sound, as it installs the cyano group before the bromination step. The electron-withdrawing nature of the nitrile at C2 deactivates the ring, which helps to control the subsequent electrophilic bromination, directing it selectively to the C5 position, which is activated by the powerful C4 amino group.

Stage 1: Synthesis of 4-Amino-2-chloropyrimidine

The synthesis often begins with a commercially available or readily prepared pyrimidine derivative. 4-Amino-2-chloropyrimidine is a common intermediate used in the synthesis of various pharmaceuticals and agrochemicals[2]. While multiple routes exist for its preparation[3], a common method involves the controlled amination of a di-halogenated pyrimidine.

Mechanistic Rationale:

The C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophiles than the C2 position. This enhanced reactivity is a result of greater activation by the adjacent ring nitrogens. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the electron-deficient C4 carbon of the pyrimidine ring. This forms a tetrahedral intermediate known as a Meisenheimer complex.

-

Aromatization: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

-

Proton Transfer: A final proton transfer from the newly installed amino group to a base (another ammonia molecule or water) yields the neutral 4-amino-2-chloropyrimidine product.

-

Causality Behind Experimental Choices: The use of aqueous ammonia and carefully controlled temperature is critical. Higher temperatures or more forcing conditions could lead to undesired substitution at the C2 position, resulting in the formation of 2,4-diaminopyrimidine as a significant byproduct.

Stage 2: Cyanation of 4-Amino-2-chloropyrimidine

The introduction of the nitrile group is achieved by replacing the remaining chlorine atom at the C2 position. Direct displacement of a chloro group on an electron-deficient heterocycle like pyrimidine with cyanide can be challenging[4]. However, palladium-catalyzed cyanation reactions or displacement of an activated intermediate are effective strategies. A common modern approach involves converting the chloro-substituent into a better leaving group, such as a sulfinate, which is then readily displaced by a cyanide salt[5][6].

Mechanistic Rationale (Palladium-Catalyzed Cyanation):

This transformation follows a standard palladium-catalyzed cross-coupling cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate.

-

Ligand Exchange: The cyanide anion (from KCN or NaCN) displaces a ligand on the palladium center.

-

Reductive Elimination: The C-CN bond is formed as the product, 4-aminopyrimidine-2-carbonitrile, is reductively eliminated, regenerating the Pd(0) catalyst to continue the cycle.

-

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand (like dppf) is crucial for an efficient reaction. These catalytic systems are adept at facilitating cross-coupling reactions on heteroaromatic substrates that are often unreactive under traditional SNAr conditions. The use of highly toxic cyanide salts necessitates strict safety protocols[7].

Stage 3: Electrophilic Bromination

The final step is the regioselective bromination of the 4-aminopyrimidine-2-carbonitrile intermediate. The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution difficult. However, the presence of the powerful electron-donating amino group at the C4 position strongly activates the ring, particularly at the adjacent C5 position.

Mechanistic Rationale:

This reaction is a classic electrophilic aromatic substitution.

-

Generation of Electrophile: The brominating agent, typically N-Bromosuccinimide (NBS), serves as a source of an electrophilic bromine species (Br⁺).

-

Nucleophilic Attack: The electron-rich pyrimidine ring, activated by the C4-amino group, attacks the electrophilic bromine. The attack occurs specifically at the C5 position due to the strong ortho-directing effect of the amino group. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

-

Deprotonation/Rearomatization: A base (which can be the solvent or the succinimide anion) removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product.

-

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂) for this transformation. NBS is a solid that is easier and safer to handle, and it provides a low, steady concentration of electrophilic bromine, which minimizes the formation of over-brominated or other side products. Direct halogenation of amino-substituted heterocycles must be carefully controlled to avoid complex side reactions[1].

Experimental Protocol

The following is a representative, synthesized protocol based on established chemical principles for the synthesis of pyrimidine derivatives. Researchers must adapt and optimize these conditions for their specific laboratory setup and scale.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. |

| 4-Amino-2-chloropyrimidine | C₄H₄ClN₃ | 129.55 | 7461-50-9 |

| Potassium Cyanide (KCN) | KCN | 65.12 | 151-50-8 |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | 72287-26-4 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 75-05-8 |

Step 1: Synthesis of 4-Aminopyrimidine-2-carbonitrile

-

To a dry, inert-atmosphere reaction vessel, add 4-amino-2-chloropyrimidine (1.0 eq), potassium cyanide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.05 eq).

-

Add anhydrous DMF to the vessel to achieve a suitable concentration (e.g., 0.5 M).

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Quench the reaction by carefully adding water. Caution: KCN is highly toxic. All quenching and workup procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-aminopyrimidine-2-carbonitrile.

Step 2: Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile

-

Dissolve the 4-aminopyrimidine-2-carbonitrile (1.0 eq) from the previous step in acetonitrile or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-5-bromopyrimidine-2-carbonitrile[8].

Conclusion and Future Perspectives

The synthesis of 4-amino-5-bromopyrimidine-2-carbonitrile is a well-defined process rooted in fundamental principles of heterocyclic chemistry. The described pathway—nucleophilic substitution to install the amino and cyano groups, followed by a regioselective electrophilic bromination—represents a reliable and scalable strategy. The mechanistic rationale provided for each step highlights the importance of reagent choice and condition control to achieve high yields and purity. As a key building block, the development of even more efficient, safer, and greener synthetic methodologies, potentially utilizing flow chemistry or novel catalytic systems, will continue to be an area of active research in the pharmaceutical industry.

References

- A CONVENIENT DIRECT PREPARATION OF 2-CYANOPYRIMIDINE. (1994). Organic Preparations and Procedures International.

- 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis. ChemicalBook.

- 4-Amino-2-bromopyrimidine | CAS 1160994-71-7. Benchchem.

- 4-Amino-2-chloropyridine: Application, Synthesis. (2019). ChemicalBook.

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES.

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]

- 4-Amino-2-chloropyrimidine | Biochemical Reagent. MedchemExpress.com.

- 4-Amino-5-bromopyrimidine synthesis. Sigma-Aldrich.

- 4-Amino-2-chloropyridine 97 14432-12-3. Sigma-Aldrich.

- preparation methods and uses of 2-amino-4-chloro-pyridine. (2023). industrial additives.

- Method for preparing 2-cyanopyrimidine. (2013). Google Patents.

-

Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate. Available from: [Link]

- 4-Amino-5-bromopyrimidine mechanism. Sigma-Aldrich.

- A kind of preparation method of 2-amino-4-bromopyrimidine. (2017). Google Patents.

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). National Institutes of Health. Available from: [Link]

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc.

- Preparation of Cyanopyridines by Direct Cyanation. (2005). SYNTHESIS.

- CAS 1160994-71-7 | 4-Amino-2-bromopyrimidine. Synblock.

- 4-Amino-2-Chloropyrimidine. Chem-Impex.

-

4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285. PubChem. Available from: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). National Institutes of Health. Available from: [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available from: [Link]

- The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. 4-Amino-2-bromopyrimidine|CAS 1160994-71-7 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of 2-Cyanopyrimidines [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 8. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile (CAS: 94741-70-5): Properties, Reactivity, and Applications

A Note on Isomeric Specificity: This guide focuses on 4-Amino-2-bromopyrimidine-5-carbonitrile (CAS: 94741-70-5) , for which extensive data is available. The properties and reactivity described herein are specific to this isomer and may differ significantly from other isomers, such as 4-Amino-5-bromopyrimidine-2-carbonitrile. Researchers should always verify the specific isomer and CAS number for their application.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in specific biological interactions.[1] Among the vast library of pyrimidine-based building blocks, halogenated aminopyrimidines are particularly valuable for their synthetic versatility. This technical guide provides a comprehensive overview of 4-Amino-2-bromopyrimidine-5-carbonitrile, a key intermediate for researchers and professionals in drug development. We will delve into its core physical and chemical properties, explore its reactivity profile from a mechanistic standpoint, and discuss its applications, grounded in authoritative data and field-proven insights.

Molecular Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization in synthesis and development.

Chemical Structure and Identifiers

The arrangement of the amino, bromo, and cyano substituents on the pyrimidine ring dictates the molecule's reactivity and physical characteristics. The bromine at the C2 position and the cyano group at the C5 position create a specific electronic profile that is crucial for its synthetic applications.

Caption: Chemical structure of 4-Amino-2-bromopyrimidine-5-carbonitrile.

The key identifiers for this compound are summarized below for unambiguous identification.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-amino-2-bromopyrimidine-5-carbonitrile | [2] |

| CAS Number | 94741-70-5 | [2][3][4][5][6] |

| Molecular Formula | C₅H₃BrN₄ | [2][3][4][5][6] |

| Molecular Weight | 199.01 g/mol | [2][3][4][5][6] |

| InChI Key | CXYLLFGNJJCGHM-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | Nc1nc(Br)ncc1C#N | [2][4] |

Physicochemical Data

The physical properties of the compound are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 254 °C (decomposes) | [3][4] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Low solubility in water; Soluble in some polar organic solvents like DMSO.[7] | |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |

Expertise & Experience: The high melting point and its decomposition upon melting are characteristic of a planar, aromatic molecule with strong intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the cyano and bromo substituents. Its limited solubility in water is expected for a halogenated organic compound, while solubility in polar aprotic solvents like DMSO is typical for such scaffolds. Storing under an inert atmosphere at reduced temperatures is a crucial precaution to prevent potential degradation over time.

Reactivity and Synthetic Protocols

The synthetic utility of 4-Amino-2-bromopyrimidine-5-carbonitrile stems from the distinct reactivity of its functional groups. The electron-deficient pyrimidine ring, modified by both an electron-donating group (amino) and electron-withdrawing groups (bromo, cyano), presents multiple avenues for chemical transformation.

Mechanistic Insights into Reactivity

-

C2-Br Bond (The Primary Reactive Site): The bromine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is because the C2 and C4 positions of the pyrimidine ring are inherently electron-deficient due to the inductive effect of the two ring nitrogens. The negative charge of the Meisenheimer complex intermediate can be effectively stabilized by delocalization onto these nitrogen atoms. This makes the C2-Br bond an excellent handle for introducing nucleophiles such as amines, alcohols, and thiols.

-

Amino Group (C4-NH₂): The primary amino group can act as a nucleophile itself, for instance, in acylation or alkylation reactions. It can also be a directing group in further electrophilic substitutions, although the electron-deficient nature of the ring makes such reactions challenging.

-

Nitrile Group (C5-C≡N): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a completely different set of derivatives.

-

Suzuki and Cross-Coupling Reactions: The C-Br bond is a classic substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This is one of the most powerful applications of this building block, allowing for the facile formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups at the C2 position.

Caption: Key reaction pathways for 4-Amino-2-bromopyrimidine-5-carbonitrile.

Protocol: Suzuki Cross-Coupling

This protocol provides a self-validating framework for a typical Suzuki coupling reaction, a cornerstone of modern medicinal chemistry.

Objective: To synthesize a 2-aryl-4-aminopyrimidine-5-carbonitrile derivative.

Materials:

-

4-Amino-2-bromopyrimidine-5-carbonitrile (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-2-bromopyrimidine-5-carbonitrile, the arylboronic acid, and the base.

-

Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times. Causality: This step is crucial to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yield reactions.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Finally, add the palladium catalyst. Trustworthiness: Adding the catalyst last ensures it is introduced into a fully inert environment.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery

Pyrimidine derivatives are prevalent in pharmaceuticals, often acting as "hinge-binders" in protein kinase inhibitors.[1][8] 4-Amino-2-bromopyrimidine-5-carbonitrile serves as a valuable scaffold for creating libraries of compounds for screening.

-

Kinase Inhibitors: The 4-amino group can act as a crucial hydrogen bond donor, mimicking the adenine core of ATP to bind to the hinge region of protein kinases. The C2 position, functionalized via cross-coupling, can be used to install groups that project into the hydrophobic pocket of the kinase, enhancing potency and selectivity.

-

Antiviral and Anticancer Agents: The pyrimidine core is a bioisostere for other aromatic systems and is found in numerous antiviral (e.g., Zidovudine) and anticancer (e.g., Gefitinib) drugs.[1][8] This building block provides a direct route to novel analogues of these proven therapeutic classes.

-

CNS-Active Agents: The physicochemical properties of the pyrimidine ring can be tuned to improve properties like blood-brain barrier penetration, making it a scaffold of interest for neurological targets.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3][4]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4] For handling the solid powder, an N95 dust mask is recommended.

-

Handling: Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.

-

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9][10] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[3]

References

-

4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285. PubChem. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ResearchGate. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [amp.chemicalbook.com]

- 4. 4-氨基-2-溴嘧啶-5-甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 4-Amino-2-Bromopyrimidine-5-Carbonitrile | CAS 85116-37-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 8. cbijournal.com [cbijournal.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4-Amino-5-bromopyrimidine-2-carbonitrile in Organic Solvents

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Chemistry

In the landscape of drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, serving as a vital building block for a multitude of therapeutic agents. Among its derivatives, 4-Amino-5-bromopyrimidine-2-carbonitrile stands out as a key intermediate, prized for its versatile functional groups that allow for diverse synthetic transformations. However, the successful utilization of this compound in synthesis, purification, and formulation is fundamentally governed by one of its most critical physicochemical properties: solubility.

An in-depth understanding of how 4-Amino-5-bromopyrimidine-2-carbonitrile behaves in various organic solvents is not merely academic; it is a practical necessity that dictates process efficiency, yield, purity, and ultimately, the viability of a developmental pathway. Poor solubility can lead to challenges in reaction kinetics, cumbersome purification processes, and significant hurdles in creating viable drug formulations.

This technical guide is designed for researchers, process chemists, and formulation scientists. It moves beyond a simple recitation of data to provide a foundational understanding of the principles governing the solubility of this molecule. We will delve into the theoretical underpinnings, present robust, field-tested protocols for experimental determination, and offer a strategic framework for solvent selection. Our objective is to equip the reader with the expertise to confidently and effectively work with 4-Amino-5-bromopyrimidine-2-carbonitrile, transforming solubility from a potential obstacle into a predictable and controllable parameter.

Molecular Profile and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. 4-Amino-5-bromopyrimidine-2-carbonitrile is a multifaceted molecule whose characteristics suggest a nuanced interaction with different solvent classes.

| Property | Value / Description | Source |

| Molecular Formula | C₅H₃BrN₄ | [1] |

| Molecular Weight | 199.01 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | ~254 °C (with decomposition) | [2][4] |

| IUPAC Name | 4-amino-2-bromopyrimidine-5-carbonitrile | [1] |

| CAS Number | 94741-70-5 | [2] |

| SMILES | C1=C(C(=NC(=N1)Br)N)C#N | [1] |

Structural Insights into Solubility:

The molecule's structure presents several key features that dictate its solubility profile:

-

Polar Functional Groups: The primary amine (-NH₂) group and the pyrimidine ring's nitrogen atoms are capable of acting as hydrogen bond donors and acceptors, respectively. The nitrile (-C≡N) group adds significant polarity. These features strongly suggest favorable interactions with polar solvents.

-

Aromatic System: The pyrimidine ring provides a degree of aromatic character.

-

Halogenation: The bromine atom at the 5-position increases the molecular weight and surface area, which can influence crystal lattice energy and interactions with certain solvents.

Based on these features, a "like dissolves like" principle predicts that 4-Amino-5-bromopyrimidine-2-carbonitrile will exhibit higher solubility in polar organic solvents, particularly those that are aprotic, and limited solubility in nonpolar hydrocarbon solvents.

The Thermodynamic Basis of Solubility

Solubility is a thermodynamic equilibrium state where the rate of a solute dissolving into a solvent equals the rate of its precipitation out of the solution.[5] This equilibrium is governed by the Gibbs free energy of solution (ΔGsol), which must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into three key energy contributions:

-

Lattice Energy (Endothermic): The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. The high melting point of 4-Amino-5-bromopyrimidine-2-carbonitrile suggests a stable and significant crystal lattice energy that must be overcome.

-

Solvent Cavity Formation (Endothermic): The energy needed to create a space or "cavity" within the solvent to accommodate a solute molecule.

-

Solvation Energy (Exothermic): The energy released when the solute molecule forms favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the surrounding solvent molecules.

A compound dissolves when the exothermic solvation energy is sufficient to overcome the endothermic processes of breaking the crystal lattice and creating the solvent cavity. For 4-Amino-5-bromopyrimidine-2-carbonitrile, polar aprotic solvents like DMSO are anticipated to provide strong solvation energy, making them effective solvents.

Predictive Frameworks and Their Limitations

While experimental measurement is the definitive standard, several theoretical and computational models can provide initial estimates of solubility.[6][7][8] These models, ranging from semi-empirical equations to machine learning algorithms, use thermodynamic properties and molecular descriptors to predict solubility.[9]

-

Thermodynamic Models (e.g., UNIQUAC, NRTL): These models use activity coefficients to describe the deviation from ideal solution behavior and can correlate solubility data with temperature.[10]

-

Quantitative Structure-Property Relationship (QSPR): These models use machine learning to build a correlation between a molecule's computed descriptors and its experimentally measured solubility.[11]

While powerful for screening, these predictive methods have limitations. Their accuracy is highly dependent on the quality and size of the training datasets, and they may struggle with novel or complex molecules where specific interaction parameters are not available.[11] Therefore, they should be used as a guide to prioritize experimental work, not as a substitute for it.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed for accuracy and reproducibility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the maximum concentration of 4-Amino-5-bromopyrimidine-2-carbonitrile that dissolves in a given organic solvent at a specified temperature to form a saturated solution at thermodynamic equilibrium.

Materials:

-

4-Amino-5-bromopyrimidine-2-carbonitrile (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-Amino-5-bromopyrimidine-2-carbonitrile to a pre-weighed vial. The key is to ensure that a solid phase remains even after equilibrium is reached, which visually confirms saturation.

-

Expert Insight: Using a 2-5 fold excess of what is roughly expected to dissolve is a good starting point. This guarantees saturation without creating an overly thick slurry that can complicate sampling.

-

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period, typically 24 to 48 hours.

-